4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2 It is characterized by a pyrrolo[2,3-c]pyridine core structure substituted with a bromine atom at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can undergo Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted pyrrolo[2,3-c]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of this compound.
Coupling Products: Biaryl or vinyl derivatives of the original compound.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, the position of the methyl group influences its electronic properties and reactivity.
Properties
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-7(9)4-10-5-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDCUEWRLKTNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=NC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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